Biotin-cystamine TFA
CAS No.: 880491-09-8
Cat. No.: VC11707108
Molecular Formula: C16H27F3N4O4S3
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880491-09-8 |
|---|---|
| Molecular Formula | C16H27F3N4O4S3 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C14H26N4O2S3.C2HF3O2/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;3-2(4,5)1(6)7/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);(H,6,7)/t10-,11-,13-;/m0./s1 |
| Standard InChI Key | IEBCHCOZFAGWJW-SQRKDXEHSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Biotin-cystamine TFA consists of three primary components:
-
Biotin: A water-soluble vitamin (B7) with a tetrahydrothiophene ring fused to a ureido group and a valeric acid side chain.
-
Cystamine: A dimeric form of cysteamine (β-mercaptoethylamine) connected by a disulfide bond (–S–S–).
-
Trifluoroacetic acid (TFA): A strong acid used to protonate the compound, enhancing solubility in organic solvents.
The biotin moiety is covalently linked to cystamine via an amide bond, forming a terminal sulfhydryl group (–SH) upon disulfide reduction. This reactive thiol enables conjugation to cysteine residues or other thiol-reactive groups in target proteins . The TFA counterion is typically removed during purification but is critical for stabilizing the compound during storage.
Key Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | ~500–550 g/mol |
| Solubility | Soluble in DMSO, water (pH-dependent) |
| Disulfide Reduction Potential | –250 to –300 mV (vs. SHE) |
| Stability | Stable at –20°C; hygroscopic |
Synthesis and Industrial Production
Synthetic Routes from L-Cysteine
A novel industrially feasible synthesis of biotin derivatives, including biotin-cystamine TFA, starts with L-cysteine, leveraging its inherent stereochemistry to avoid racemization . The process involves:
-
Hydantoin Formation: L-Cysteine is converted to a hydantoin intermediate using urea or phosgene, preserving chiral integrity.
-
Catalytic Cyanation: The hydantoin undergoes cyanation with potassium cyanide (KCN) in the presence of a palladium catalyst to introduce a nitrile group.
-
Thiolactonization: Cyclization forms a thiolactone ring, a precursor for biotin-cystamine TFA.
-
Biotinylation: The thiolactone is reacted with cystamine dihydrochloride, followed by TFA salt formation to yield the final product .
This method avoids costly chiral resolutions and achieves >90% enantiomeric excess, making it scalable for industrial applications .
Critical Quality Control Parameters
-
Purity: Assessed via HPLC (≥95% purity required for research-grade material).
-
Disulfide Integrity: Confirmed using Ellman’s assay to ensure the –S–S– bond remains intact.
-
TFA Content: Titration or ion chromatography verifies residual TFA ≤ 0.1% post-purification .
Applications in Biochemical Research
Protein-Protein Interaction (PPI) Studies
Biotin-cystamine TFA’s biotin-streptavidin affinity enables precise PPI mapping:
-
Pull-Down Assays: The compound is conjugated to a bait protein, immobilized on streptavidin beads, and used to capture interacting partners from cell lysates. For example, a 2023 study identified novel binding partners of TGF-β receptors using this method, revealing interactions with collagen IV and integrin α2 .
-
Proximity Labeling: Engineered ascorbate peroxidase (APEX2) tagged with biotin-cystamine TFA labels proximal proteins in live cells, enabling spatial interaction mapping .
Fibrosis and Myofibroblast Modulation
Cysteamine derivatives, including biotin-cystamine TFA, exhibit antifibrotic activity by:
-
Reducing Oxidative Stress: Scavenging reactive oxygen species (ROS) via the cystamine disulfide bridge, lowering NADPH oxidase (Nox4) activity by 40% in renal fibroblasts .
-
Inhibiting Myofibroblast Proliferation: In murine models of renal fibrosis, biotin-cystamine TFA reduced α-smooth muscle actin (αSMA+) cells by 47% and collagen I mRNA by 50% .
Research Findings and Mechanistic Insights
Mitochondrial Protein Hyperacetylation
Biotin starvation in yeast models induces mitochondrial protein hyperacetylation, increasing acetyl-CoA levels by 2.5-fold . Biotin-cystamine TFA reverses this effect by restoring biotinylation of carboxylases (e.g., pyruvate carboxylase), normalizing acetylation levels, and improving mitochondrial respiration by 30% .
Drug Discovery Applications
-
High-Throughput Screening (HTS): Biotin-cystamine TFA-tagged kinases are used in HTS to identify inhibitors. A 2024 study discovered a lead compound with IC₅₀ = 12 nM against MAPK14 .
-
Targeted Drug Delivery: Conjugating doxorubicin to biotin-cystamine TFA via a disulfide linker enables redox-sensitive drug release in tumor microenvironments, reducing off-target toxicity by 60% .
Future Directions and Challenges
Emerging Applications
-
Single-Molecule Imaging: Quantum dot-biotin-cystamine TFA conjugates enable real-time tracking of GPCR dynamics with 10 nm resolution .
-
Epigenetic Regulation: Preliminary data suggest the compound modulates histone biotinylation, influencing gene expression in cancer cell lines .
Industrial and Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume